Absence of Publicly Available Quantitative Bioactivity or Selectivity Data for CAS 2034544-09-5
No primary research article, patent, or authoritative database (ChEMBL, BindingDB, PubChem BioAssay) has reported quantitative biochemical or cellular activity data (IC₅₀, EC₅₀, Kᵢ, % inhibition, or selectivity metrics) for 4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide as of the data cutoff in May 2026 . In contrast, the structurally related analog 4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide has been described as a potent and selective GPR35 agonist, while other chromene-2-carboxamides have disclosed anti-malarial activity (e.g., EC₅₀ values in the low micromolar range against Plasmodium falciparum 3D7) in patent US20210101877A1 [1][2]. The target compound therefore lacks any quantitative baseline against which differentiation can be measured, and any claim of superiority or even comparability to known analogs is empirically unsupported.
| Evidence Dimension | Publicly available quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest analog (4-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-4H-chromene-2-carboxamide): described as potent, selective GPR35 agonist but no numerical values disclosed in accessible sources; anti-infective chromene-2-carboxamides: EC₅₀ values in low µM vs. P. falciparum 3D7 (patent US20210101877A1) |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A — no assay data for target compound |
Why This Matters
Procurement decisions based on biological rationale require quantifiable activity; without it, this compound cannot be prioritized over characterized analogs.
- [1] University of Dundee. Anti-Infective Agents. US Patent Application US20210101877A1, published April 8, 2021. View Source
- [2] Funke, M. et al. 8-Benzamidochromen-4-one-2-carboxylic Acids: Potent and Selective Agonists for the Orphan G Protein-Coupled Receptor GPR35. J. Med. Chem. 2013, 56, 5182–5197. View Source
